molecular formula C21H30N2O4S2 B13769948 Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate CAS No. 60-88-8

Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate

Cat. No.: B13769948
CAS No.: 60-88-8
M. Wt: 438.6 g/mol
InChI Key: ZRLOSIIRXMKPBX-UHFFFAOYSA-M
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Description

Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate is a chemical compound with the molecular formula C21H30N2O4S2 and a molecular weight of 438.6039 . This compound is known for its unique structure, which includes a phenothiazine moiety, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate typically involves the reaction of phenothiazine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require the presence of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antipsychotic agent due to the phenothiazine moiety.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may explain its potential antipsychotic effects. Additionally, the compound may affect other pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Known for its antipsychotic effects.

Uniqueness

Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate is unique due to its specific structure, which combines the phenothiazine moiety with an ammonium group. This combination may enhance its solubility and bioavailability compared to other phenothiazine derivatives .

Properties

CAS No.

60-88-8

Molecular Formula

C21H30N2O4S2

Molecular Weight

438.6 g/mol

IUPAC Name

ethyl-dimethyl-(1-phenothiazin-10-ylpropan-2-yl)azanium;ethyl sulfate

InChI

InChI=1S/C19H25N2S.C2H6O4S/c1-5-21(3,4)15(2)14-20-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)20;1-2-6-7(3,4)5/h6-13,15H,5,14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

ZRLOSIIRXMKPBX-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.CCOS(=O)(=O)[O-]

Origin of Product

United States

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